7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine can be synthesized through a condensation reaction between 1H-1,2,4-triazol-5-amine and the sodium salt of (E)-(2-oxocyclopentylidene)methanolate []. This reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired triazolopyrimidine derivative.
The molecular structure of 7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine has been elucidated using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and 2D NMR []. Single-crystal X-ray diffraction analysis provides detailed information about the bond lengths, bond angles, and spatial arrangement of atoms within the molecule. These data confirm the presence of the fused triazole and pyrimidine rings, as well as the cyclopentane ring.
While 7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine itself hasn't been extensively studied for its applications, its derivatives have shown promising anti-tumor activity in vitro against various human cancer cell lines []. This indicates its potential use in developing novel anti-cancer agents.
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4